

DRB18 stability and storage conditions

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Compound of Interest

Compound Name: DRB18

Cat. No.: B15142488

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DRB18 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **DRB18**, a potent pan-class I glucose transporter (GLUT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of **DRB18**?

For long-term storage, the solid form of **DRB18** should be stored at -20°C. Under these conditions, it is stable for up to three years[1]. For shorter periods, storage at 4°C is acceptable for up to six months[2]. One supplier suggests a stability of up to four years at -20°C[3].

Q2: What are the recommended storage conditions for **DRB18** stock solutions?

To ensure the stability of your **DRB18** stock solutions, it is crucial to store them at low temperatures and in appropriate solvents. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1][4].

Q3: In which solvents is **DRB18** soluble?

DRB18 is soluble in DMSO and ethanol, with a solubility of up to 76 mg/mL in both solvents[1]. It is insoluble in water[1]. For optimal results, it is recommended to use fresh DMSO, as

moisture can reduce its solubility[1]. If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath may help[4].

Q4: How stable is **DRB18** in experimental conditions?

DRB18 is a second-generation GLUT inhibitor designed for improved stability compared to its predecessor, WZB117[5][6][7][8]. Its enhanced chemical stability, particularly in serum, is attributed to the presence of amide bonds in its structure[9]. Experimental data has shown that **DRB18**'s antiproliferative potency is maintained for at least 72 hours when incubated in a serum-containing cell culture medium at 37°C[6]. In contrast, WZB117 shows a significant decrease in potency after 12 hours under the same conditions[6].

Q5: How should I prepare **DRB18** for in vivo studies?

For in vivo administration, such as intraperitoneal (i.p.) injection, a fresh formulation should be prepared for immediate use. A common method involves diluting a concentrated DMSO stock solution with a vehicle like corn oil. For example, a working solution can be prepared by adding 50 µL of an 80 mg/mL **DRB18** stock in DMSO to 950 µL of corn oil and mixing it thoroughly[1].

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or inconsistent compound activity in experiments.	Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperature).	Aliquot stock solutions into single-use volumes and store them at -80°C for long-term use or -20°C for short-term use. Always use a fresh aliquot for each experiment. [1] [4]
Degradation of the compound in the experimental medium.	While DRB18 is more stable than earlier GLUT inhibitors, for very long incubation times, consider refreshing the medium with a newly prepared DRB18 solution. [6]	
Difficulty dissolving DRB18 powder.	Use of old or water-absorbed DMSO.	Use fresh, high-quality, anhydrous DMSO. [1]
Insufficient mixing.	To enhance solubility, gently warm the tube to 37°C and use an ultrasonic bath for a short period. [4]	
Precipitation of DRB18 in aqueous buffers.	DRB18 is insoluble in water.	Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and below cytotoxic levels.
Inconsistent results in in vivo studies.	Instability of the formulation.	Prepare the in vivo formulation (e.g., in corn oil) immediately before administration. Do not store the diluted formulation for later use. [1]

Data Summary

Storage Conditions and Stability

Form	Solvent	Storage Temperature	Duration	Source
Solid (Powder)	-	-20°C	3 years	[1]
-20°C	12 months	[2]		
4°C	6 months	[2]		
-20°C	4 years	[3]		
Stock Solution	DMSO/Ethanol	-80°C	1 year	[1]
-80°C	6 months	[4][10]		
-20°C	1 month	[1][4][10]		
-20°C	6 months	[2]		

Experimental Protocols

Protocol: Assessing the Stability of DRB18 in Cell Culture Media

This protocol is adapted from a study comparing the stability of **DRB18** and WZB117[6].

Objective: To determine the stability and retained potency of **DRB18** over time under standard cell culture conditions.

Materials:

- **DRB18**
- WZB117 (as a control, optional)
- Anhydrous DMSO
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- A549 cells (or other cancer cell line of interest)
- 96-well plates
- Resazurin-based cell viability reagent
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

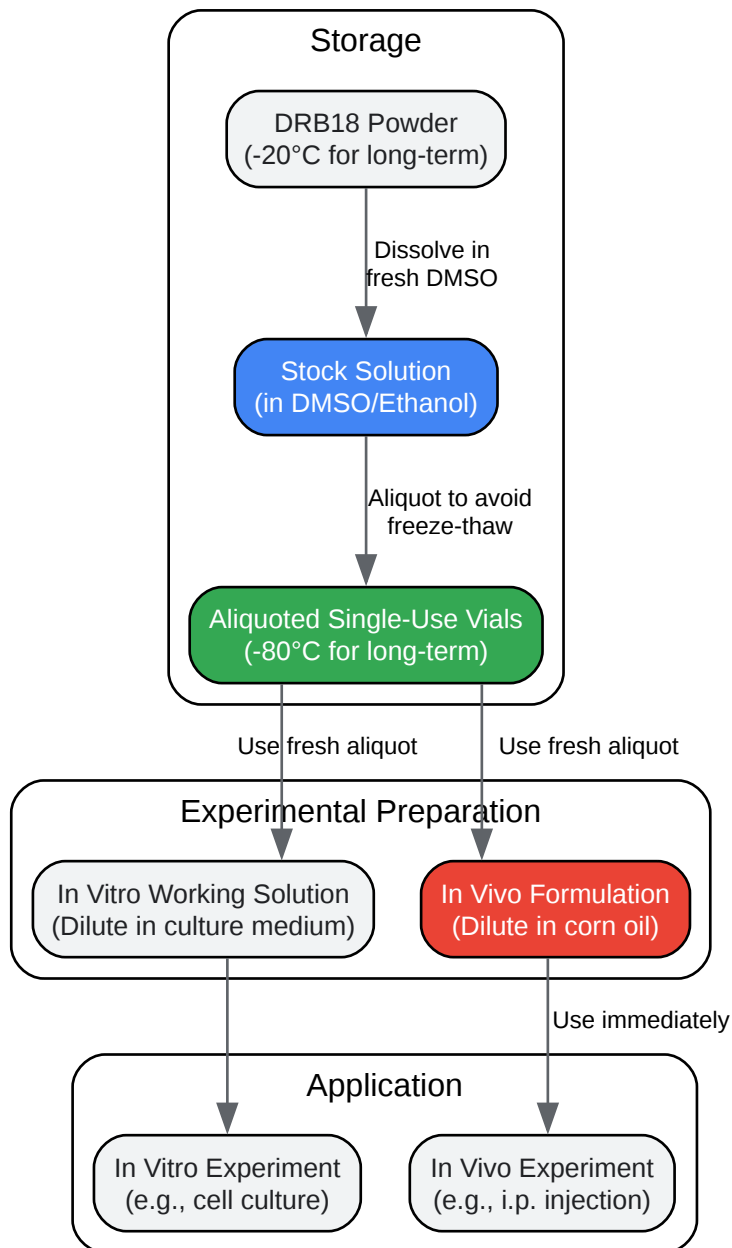
Procedure:

- Preparation of Pre-incubated Solutions:
 - Prepare a concentrated stock solution of **DRB18** in DMSO.
 - Dilute the **DRB18** stock solution to a working concentration (e.g., 30 μ M) in 1 mL of complete cell culture medium.
 - Incubate this solution at 37°C in a CO₂ incubator.
 - Prepare separate tubes for different pre-incubation time points (e.g., 0, 12, 24, 48, and 72 hours).
- Cell Seeding:
 - One day before the treatment, seed A549 cells into 96-well plates at a density of approximately 5,000 cells per well.
 - Incubate the plates overnight to allow the cells to attach.
- Cell Treatment:
 - After the designated pre-incubation time, take the corresponding tube of **DRB18** solution from the incubator.
 - Add the pre-incubated **DRB18** solution to the wells containing the A549 cells.
 - As a control, treat a set of cells with a medium containing 0.1% DMSO (the vehicle control).

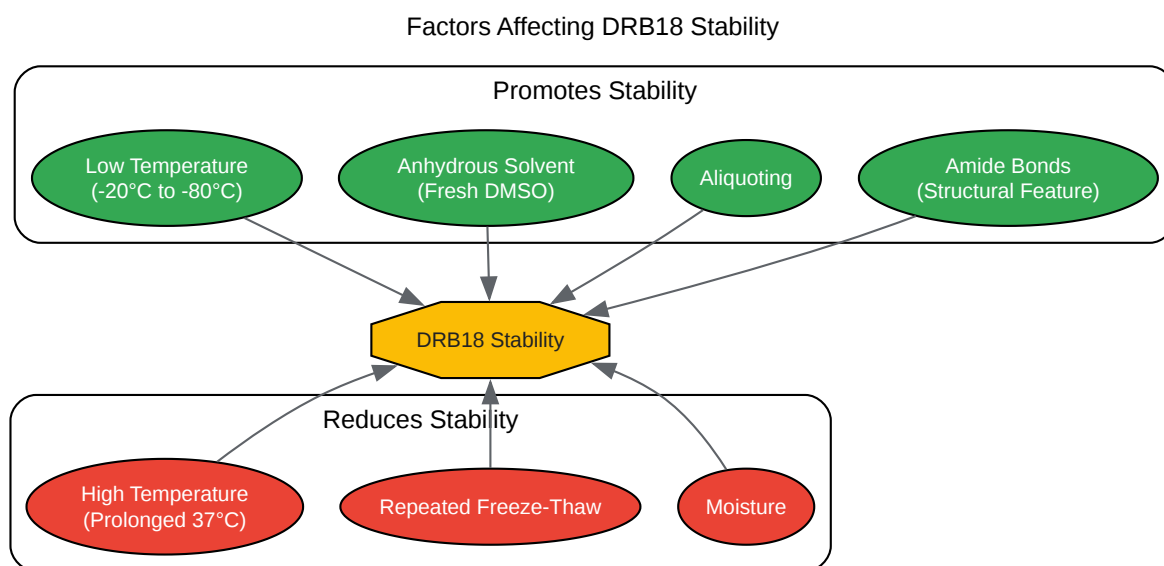
- Cell Viability Assay:
 - Incubate the treated cells for 24 hours.
 - After the 24-hour treatment period, measure cell viability using a resazurin-based assay according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the cell viability for each pre-incubation time point relative to the vehicle control.
 - Plot the cell viability against the pre-incubation time to visualize the stability of **DRB18**'s potency. A stable compound will show consistent cell viability reduction across all pre-incubation times.

Visualizations

DRB18 Handling and Usage Workflow

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Caption: Workflow for proper handling and usage of **DRB18**.



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Caption: Key factors influencing the stability of **DRB18**.

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